2-Amino-4-(2-chloroethoxy)-5-methoxybenzoic acid methyl ester

Descripción general

Descripción

2-Amino-4-(2-chloroethoxy)-5-methoxybenzoic acid methyl ester is a useful research compound. Its molecular formula is C11H14ClNO4 and its molecular weight is 259.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Amino-4-(2-chloroethoxy)-5-methoxybenzoic acid methyl ester is a compound of significant interest due to its biological activity, particularly as a protein tyrosine kinase inhibitor. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

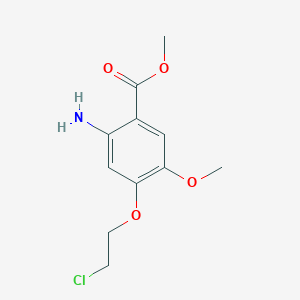

The compound can be represented by the following structure:

- Chemical Formula : C12H14ClNO4

- Molecular Weight : 273.70 g/mol

The primary mechanism through which this compound exerts its biological effects is through the inhibition of protein tyrosine kinases (PTKs), particularly the epidermal growth factor receptor (EGF-R) kinase. Deregulation of EGF-R has been implicated in various cancers, including breast and ovarian cancers, making this compound a candidate for therapeutic intervention in these diseases .

Inhibition of Protein Tyrosine Kinases

Research indicates that this compound effectively inhibits the kinase activity of EGF-R, which is crucial for normal cell signaling and growth regulation. The inhibition of this pathway can prevent uncontrolled cell proliferation associated with tumor growth .

Anticancer Potential

Several studies have highlighted the anticancer potential of this compound:

- Cancer Cell Lines : In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including those derived from breast and ovarian cancers. The compound's ability to inhibit EGF-R activity correlates with reduced cell viability in these lines .

- Mechanistic Insights : The compound's action leads to decreased phosphorylation of downstream signaling molecules involved in cell growth and survival, further supporting its role as an anticancer agent .

Study 1: EGF-R Inhibition

A study conducted on human breast cancer cells showed that treatment with this compound resulted in a significant reduction in EGF-R phosphorylation levels, indicating effective inhibition of its activity. The reduction in EGF-R signaling led to decreased cell proliferation rates and increased apoptosis in treated cells .

Study 2: Cytotoxicity Assessment

In another investigation, the compound was tested against Hep-G2 (liver) and A2058 (melanoma) cancer cell lines. Results indicated a notable decrease in cell viability at concentrations above 10 µM, with IC50 values suggesting potent cytotoxic effects comparable to established chemotherapeutics .

Comparative Biological Activity Table

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 2-Amino-4-(2-chloroethoxy)-5-methoxybenzoic acid methyl ester is C12H14ClNO4, with a molecular weight of approximately 259.686 g/mol. The compound features an amino group, a methoxy group, and a chloroethoxy side chain attached to a benzoic acid framework. These functional groups enhance its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.

Medicinal Chemistry Applications

- Anti-inflammatory Activity : Research indicates that this compound may exhibit significant anti-inflammatory properties. It has been studied for its ability to inhibit inflammatory pathways, which could lead to the development of new anti-inflammatory drugs.

- Antimicrobial Properties : Preliminary studies have shown that this compound can inhibit certain bacterial strains. This suggests potential applications in treating bacterial infections, particularly in cases where resistance to conventional antibiotics is an issue.

- Bioconjugation Studies : The compound has been explored for its interactions with biological macromolecules such as proteins and nucleic acids. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic uses.

Case Studies and Research Findings

Research studies focusing on this compound have highlighted several key findings:

- Biological Activity Studies : Investigations into the compound's interactions with inflammatory mediators have shown promising results in vitro, suggesting potential therapeutic applications in inflammatory diseases.

- Synthetic Efficiency : Case studies on various synthetic routes indicate that optimizing reaction conditions can enhance yield and purity, making the compound more accessible for research and development purposes.

- Pharmacokinetic Studies : Further research is needed to evaluate the pharmacokinetics of this compound in vivo to fully understand its therapeutic potential and safety profile.

Propiedades

IUPAC Name |

methyl 2-amino-4-(2-chloroethoxy)-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4/c1-15-9-5-7(11(14)16-2)8(13)6-10(9)17-4-3-12/h5-6H,3-4,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYLJMNWFOOEKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)N)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629922 | |

| Record name | Methyl 2-amino-4-(2-chloroethoxy)-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214470-60-7 | |

| Record name | Methyl 2-amino-4-(2-chloroethoxy)-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.